molecular formula C15H17N10NaO5S3 B13849849 S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt

Cat. No.: B13849849
M. Wt: 536.6 g/mol
InChI Key: HEOBIDTZCOXXKQ-YLCXCWDSSA-M
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Description

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt: is a derivative of cefmetazole, a second-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity and is used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt involves multiple steps, starting from cefmetazoleThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, and the reactions are carried out under inert atmosphere to prevent degradation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure consistency. The compound is usually stored under hygroscopic conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield modified tetrazole derivatives .

Scientific Research Applications

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole Sodium Salt is unique due to its modified structure, which enhances its stability and antibacterial activity compared to its parent compound, cefmetazole. The presence of the tetrazole ring and the decyanomethyl group provides additional sites for chemical modification, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H17N10NaO5S3

Molecular Weight

536.6 g/mol

IUPAC Name

sodium;(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H18N10O5S3.Na/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2;/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28);/q;+1/p-1/t12-,15+;/m1./s1

InChI Key

HEOBIDTZCOXXKQ-YLCXCWDSSA-M

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

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